

# Validating Interleukin-17 (IL-17) as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Interleukin-17 (IL-17) as a therapeutic target against other established alternatives. It includes supporting experimental data from clinical trials, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

## **Introduction to IL-17**

Interleukin-17 is a family of pro-inflammatory cytokines that play a crucial role in the immune response against extracellular pathogens.[1] However, the dysregulation of IL-17 signaling is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A being the most extensively studied and a primary target for therapeutic intervention.[1] IL-17A is produced predominantly by T helper 17 (Th17) cells and exerts its effects by binding to a receptor complex composed of IL-17RA and IL-17RC. This interaction triggers downstream signaling cascades that lead to the production of various inflammatory mediators, including other cytokines, chemokines, and matrix metalloproteinases, which contribute to tissue inflammation and damage.

## **IL-17 Signaling Pathway**







The binding of IL-17A to its receptor complex initiates a signaling cascade that activates downstream pathways, primarily involving Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This leads to the transcription of numerous pro-inflammatory genes.





Click to download full resolution via product page

Caption: Simplified IL-17A signaling pathway.



## **Therapeutic Target Comparison**

The efficacy of targeting IL-17 has been benchmarked against other key therapeutic targets in autoimmune diseases, primarily Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), the IL-23/IL-12 axis, and Janus Kinases (JAKs).

## **Quantitative Performance Data**

The following tables summarize the comparative efficacy of IL-17 inhibitors against other biologics in pivotal clinical trials for moderate to severe plaque psoriasis and ankylosing spondylitis. The primary endpoints typically measure the percentage of patients achieving a significant reduction in disease activity. For psoriasis, this is often a 75% or 90% reduction in the Psoriasis Area and Severity Index (PASI 75 or PASI 90). For ankylosing spondylitis, the Assessment of Spondyloarthritis International Society 20% (ASAS20) and 40% (ASAS40) improvement criteria are used.

Table 1: Comparative Efficacy in Moderate to Severe Plaque Psoriasis (Week 12-16)



| Target                | Drug Class            | Drug        | PASI 75<br>Response<br>(%) | PASI 90<br>Response<br>(%) | Citation(s) |
|-----------------------|-----------------------|-------------|----------------------------|----------------------------|-------------|
| IL-17                 | IL-17A<br>Inhibitor   | Secukinumab | 83                         | 59                         | [4]         |
| IL-17A<br>Inhibitor   | Ixekizumab            | 89          | 71                         | [4]                        |             |
| IL-17RA<br>Inhibitor  | Brodalumab            | 85          | 70                         | [4][5]                     |             |
| IL-23                 | IL-23p19<br>Inhibitor | Guselkumab  | 85-91                      | 70-73                      | [5][6]      |
| IL-23p19<br>Inhibitor | Risankizuma<br>b      | 75          | 45-60                      | [7]                        |             |
| TNF-α                 | TNF-α<br>Inhibitor    | Adalimumab  | 71                         | 45                         | [8]         |
| TNF-α<br>Inhibitor    | Etanercept            | 49          | 21                         | [7]                        |             |

Table 2: Comparative Efficacy in Ankylosing Spondylitis (Week 16)



| Target              | Drug Class          | Drug        | ASAS20<br>Response<br>(%) | ASAS40<br>Response<br>(%) | Citation(s) |
|---------------------|---------------------|-------------|---------------------------|---------------------------|-------------|
| IL-17               | IL-17A<br>Inhibitor | Secukinumab | 58-61                     | 36-42                     | [1][9]      |
| IL-17A<br>Inhibitor | lxekizumab          | 56-64       | 40-48                     | [1][9]                    |             |
| TNF-α               | TNF-α<br>Inhibitor  | Adalimumab  | 58                        | 38                        | _           |
| TNF-α<br>Inhibitor  | Infliximab          | 61          | 47                        |                           |             |
| JAK                 | JAK Inhibitor       | Tofacitinib | 56                        | 41                        | -           |
| JAK Inhibitor       | Upadacitinib        | 66          | 44                        |                           | -           |
| Placebo             | 35                  | 18          | [1]                       | _                         |             |

Note: Data is aggregated from multiple clinical trials and direct head-to-head comparisons may not be available for all agents. Efficacy can vary based on patient population and study design.

## **Experimental Protocols for Target Validation**

Validating a therapeutic target is a critical step in the drug development process. Below are detailed protocols for key in vitro experiments to validate the role of IL-17 in a disease model.

## **Experimental Workflow for Target Validation**

The general workflow for validating a therapeutic target like IL-17 involves reducing its function (either by inhibiting the ligand or its receptor) and then assessing the impact on cellular and molecular disease phenotypes.





Click to download full resolution via product page

Caption: Workflow for in vitro validation of IL-17 signaling.

# Protocol 1: siRNA-Mediated Knockdown of IL-17 Receptor A (IL-17RA)

This protocol describes the transient knockdown of the IL-17RA gene in a relevant cell line using small interfering RNA (siRNA).

#### Materials:

- Target cells (e.g., primary human keratinocytes, synoviocytes)
- · Complete cell culture medium
- Opti-MEM I Reduced Serum Medium



- Lipofectamine™ RNAiMAX Transfection Reagent
- siRNA targeting IL-17RA (pre-designed and validated)
- Negative control siRNA (scrambled sequence)
- Nuclease-free water
- 12-well tissue culture plates

- Cell Seeding: The day before transfection, seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of transfection.
- siRNA Preparation:
  - Thaw siRNAs on ice. Briefly centrifuge the tubes to collect the contents at the bottom.
  - Resuspend the lyophilized siRNA in nuclease-free water to a stock concentration of 20 μM.
- Transfection Complex Formation:
  - For each well to be transfected, dilute 1.5 μL of Lipofectamine™ RNAiMAX in 50 μL of Opti-MEM. Incubate for 5 minutes at room temperature.
  - $\circ~$  In a separate tube, dilute 1  $\mu L$  of the 20  $\mu M$  siRNA stock (final concentration of 50 nM) in 50  $\mu L$  of Opti-MEM.
  - Combine the diluted Lipofectamine<sup>™</sup> RNAiMAX and the diluted siRNA. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
- Transfection:
  - $\circ$  Add the 100  $\mu$ L of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.



- Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before further analysis.
- Validation of Knockdown:
  - After the incubation period, harvest the cells.
  - Assess the knockdown efficiency at the mRNA level using Quantitative PCR (Protocol 3) and at the protein level using Western blotting.

### Protocol 2: CRISPR/Cas9-Mediated Knockout of IL-17RA

This protocol provides a general framework for generating a stable knockout of the IL-17RA gene.

#### Materials:

- Target cells
- · Complete cell culture medium
- CRISPR/Cas9 plasmid system with a guide RNA (gRNA) targeting an early exon of the IL-17RA gene.[10][11] The plasmid should also contain a selection marker (e.g., puromycin resistance).
- Transfection reagent suitable for plasmids (e.g., Lipofectamine™ 3000)
- Puromycin (or other appropriate selection antibiotic)
- 96-well and 6-well tissue culture plates

- gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the IL-17RA gene into a Cas9 expression vector.[10]
- Transfection:
  - Seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.



- Transfect the cells with the IL-17RA-targeting CRISPR/Cas9 plasmid according to the manufacturer's protocol for the chosen transfection reagent.
- · Selection of Transfected Cells:
  - 48 hours post-transfection, begin selection by adding the appropriate concentration of puromycin to the culture medium.
  - Replace the selection medium every 2-3 days until non-transfected control cells are completely eliminated.
- Single-Cell Cloning:
  - Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate clonal populations.
- Screening and Validation of Knockout Clones:
  - Expand the single-cell clones.
  - Extract genomic DNA and perform PCR and Sanger sequencing to identify clones with frameshift mutations in the IL-17RA gene.
  - Confirm the absence of IL-17RA protein expression in validated knockout clones by Western blotting or flow cytometry.

## Protocol 3: Quantitative PCR (qPCR) for Measuring IL-17 Target Gene Expression

This protocol is for quantifying the mRNA expression of IL-17 target genes (e.g., IL-6, CXCL8) following IL-17A stimulation in both wild-type and IL-17RA knockdown/knockout cells.[12][13] [14]

#### Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)



- SYBR Green qPCR Master Mix
- qPCR primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB)
- · Nuclease-free water
- qPCR instrument

- · Cell Treatment:
  - Plate wild-type and IL-17RA knockdown/knockout cells.
  - Stimulate the cells with a predetermined optimal concentration of recombinant human IL-17A (e.g., 50 ng/mL) for a specified time (e.g., 6-24 hours). Include an unstimulated control.
- RNA Extraction:
  - Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
  - Quantify the RNA concentration and assess its purity using a spectrophotometer.
- cDNA Synthesis:
  - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit following the manufacturer's protocol.
- qPCR Reaction Setup:
  - Prepare the qPCR reaction mix in a 96-well qPCR plate. For a 20 μL reaction, typically use:
    - 10 μL of 2x SYBR Green Master Mix
    - 1 μL of forward primer (10 μM)



- 1 μL of reverse primer (10 μM)
- 2 μL of diluted cDNA
- 6 μL of nuclease-free water
- Run each sample in triplicate. Include no-template controls.
- qPCR Run and Analysis:
  - Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
  - $\circ$  Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

## **Protocol 4: Cell Viability Assay (MTT Assay)**

This assay assesses the effect of IL-17 signaling and its inhibition on cell viability and proliferation.[15][16]

#### Materials:

- Target cells
- Complete cell culture medium
- 96-well tissue culture plates
- Recombinant human IL-17A
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader



Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
μL of medium.

#### · Cell Treatment:

- After 24 hours, treat the cells with IL-17A, with or without an IL-17 inhibitor (or in IL-17RA knockdown/knockout cells).
- Incubate for the desired period (e.g., 24, 48, or 72 hours).

#### MTT Addition:

- Add 10 μL of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

#### Solubilization:

- Add 100 μL of solubilization solution to each well.
- Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

#### Data Acquisition:

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.

## Conclusion

The validation of IL-17 as a therapeutic target is supported by a substantial body of evidence, including its well-defined signaling pathway and the clinical success of IL-17 inhibitors in treating a range of inflammatory diseases. The experimental protocols provided in this guide offer a framework for the in-house validation and further investigation of IL-17's role in specific disease contexts. The comparative data presented highlights the competitive efficacy of targeting IL-17 relative to other established therapeutic strategies, underscoring its importance in the landscape of autoimmune and inflammatory disease treatment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Interleukin 17 Inhibitors Promising in Ankylosing Spondylitis Patients The Rheumatologist [the-rheumatologist.org]
- 2. Review of IL-17 inhibitors for psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL-17 and IL-23 Inhibitors Have the Fastest Time to Meaningful Clinical Response for Plaque Psoriasis: A Network Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-IL-17 Agents for Psoriasis: A Review of Phase III Data JDDonline Journal of Drugs in Dermatology [jddonline.com]
- 5. emjreviews.com [emjreviews.com]
- 6. youtube.com [youtube.com]
- 7. ijfmr.com [ijfmr.com]
- 8. jddonline.com [jddonline.com]
- 9. Efficacy and safety of IL-17 inhibitors for the treatment of ankylosing spondylitis: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oss.gempharmatech.com [oss.gempharmatech.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis and experimental validation of IL-17 pathway and key genes as central roles associated with inflammation in hepatic ischemia—reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Study of IL-10 and IL-17A Genes Expression in Patients with Different Stages of Asthma: a Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Validating Interleukin-17 (IL-17) as a Therapeutic Target: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580011#validating-na-17-as-a-therapeutic-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com